molecular formula C12H11NOS B1434328 3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1955547-87-1

3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B1434328
CAS No.: 1955547-87-1
M. Wt: 217.29 g/mol
InChI Key: VKLFGRHAHRXHTQ-UHFFFAOYSA-N
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Description

3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that combines the structural features of thiophene and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multicomponent reactions and cyclization reactions. One common method is the condensation of thiophene derivatives with appropriate oxazine precursors under controlled conditions. For example, a reaction between thiophene-3-carbaldehyde and 2-aminophenol in the presence of a suitable catalyst can yield the desired oxazine compound .

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemical synthesis, which allows for the parallel synthesis of multiple samples simultaneously. This method is advantageous for scaling up production while maintaining high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or oxazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxazine ring can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo ring-opening polymerization, which is guided by intramolecular interactions and molecular geometry . This process is crucial for its application in polymer science and materials engineering.

Properties

IUPAC Name

3-thiophen-3-yl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-2-4-12-10(3-1)13-11(7-14-12)9-5-6-15-8-9/h1-6,8,11,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLFGRHAHRXHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 3
3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 4
3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 5
3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 6
3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

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